By combining these two mechanisms, omapatrilat aimed to offer a more potent and sustained reduction in blood pressure compared to traditional ACE inhibitors alone.
Several pre-clinical and clinical trials investigated the efficacy and safety of omapatrilat for treating hypertension. These studies showed promising results:
Omapatrilat is an investigational antihypertensive agent with the chemical formula C₁₉H₂₄N₂O₄S₂ and a molar mass of approximately 408.53 g/mol . It was developed by Bristol-Myers Squibb and designed to function as a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase. This dual action leads to increased levels of natriuretic peptides, promoting vasodilation and diuresis while reducing preload on the heart .
Omapatrilat's mechanism of action is based on its dual inhibition of ACE and neprilysin. ACE converts angiotensin I, a vasoconstrictor (blood vessel narrowing), into angiotensin II, a potent blood vessel constrictor. By inhibiting ACE, omapatrilat reduces angiotensin II levels, leading to vasodilation (blood vessel widening) and lower blood pressure []. Neprilysin is an enzyme that degrades natriuretic peptides, substances that promote sodium excretion and blood vessel relaxation. Inhibiting neprilysin leads to increased levels of these peptides, further contributing to blood pressure reduction [].
Omapatrilat operates through two primary mechanisms:
The synthesis of omapatrilat involves multiple steps to construct its complex structure. The key steps include:
Research indicates that omapatrilat binds effectively to both ACE and NEP, demonstrating non-selective inhibition at subnanomolar concentrations . The binding interactions involve multiple subsites within the catalytic sites of these enzymes, which is crucial for its pharmacological effects. Studies have shown that omapatrilat can also influence the pharmacokinetics of other drugs due to its impact on renal function and electrolyte balance .
Several compounds share structural or functional similarities with omapatrilat. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Sampatrilat | Dual inhibitor (ACE/NEP) | Similar structure but different binding affinities |
| Lisinopril | ACE inhibitor | More selective for ACE; less risk of angioedema |
| Enalapril | ACE inhibitor | Prodrug form; less complex structure |
| Sacubitril | NEP inhibitor | Often combined with valsartan for enhanced effect |
Uniqueness: Omapatrilat's dual inhibition mechanism sets it apart from traditional ACE inhibitors, which typically do not target NEP. This dual action could theoretically provide superior therapeutic effects in specific patient populations but also raises safety concerns not seen with single-target drugs .